molecular formula C28H46O3 B12737625 Tocol acetate, (2S)- CAS No. 153379-67-0

Tocol acetate, (2S)-

Cat. No.: B12737625
CAS No.: 153379-67-0
M. Wt: 430.7 g/mol
InChI Key: CBUJHSGSOYAVJD-MRJKTFCFSA-N
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Description

Tocol acetate, (2S)-, is a derivative of tocol, which belongs to the vitamin E family. Tocols are known for their antioxidant properties and are widely used in various industries, including food, pharmaceuticals, and cosmetics. The (2S)- configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tocol acetate, (2S)-, can be synthesized through several methods. One common approach involves the esterification of tocol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of tocol acetate, (2S)-, often involves the extraction of tocol from natural sources such as palm oil or other plant oils. The extracted tocol is then subjected to esterification using acetic anhydride. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tocol acetate, (2S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tocol acetate, (2S)-, has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of tocol acetate, (2S)-, is its antioxidant activity. It scavenges free radicals and protects cellular membranes from oxidative damage. The compound interacts with lipid peroxy radicals, converting them into more stable products and preventing lipid peroxidation. This action is crucial in maintaining cellular integrity and preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tocol acetate, (2S)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to other tocol derivatives, it may exhibit different antioxidant capacities and solubility properties, making it suitable for specific applications in pharmaceuticals and cosmetics .

Properties

CAS No.

153379-67-0

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1

InChI Key

CBUJHSGSOYAVJD-MRJKTFCFSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C

Origin of Product

United States

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